Retained Pharmacophoric Nitrophenoxy Group Contributes to VPS34 Inhibitory Potency of Autophinib
The 4-nitrophenoxy moiety of the target compound is fully retained in Autophinib (6-chloro-N-(5-methyl-1H-pyrazol-3-yl)-2-(4-nitrophenoxy)pyrimidin-4-amine), which achieves a VPS34 IC50 of 19 nM and inhibits starvation- and rapamycin-induced autophagy with IC50 values of 90 nM and 40 nM, respectively . In contrast, the des-nitro analog (preserving only the 2-chloropyrimidine core) exhibits >100-fold loss in VPS34 affinity, demonstrating that the 4-nitrophenoxy group is a critical potency determinant .
| Evidence Dimension | VPS34 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 19 nM (Autophinib, which incorporates the target compound's core) |
| Comparator Or Baseline | >2,000 nM (des-nitro analog of Autophinib, lacking the 4-nitrophenoxy group) |
| Quantified Difference | >100-fold potency enhancement attributable to the 4-nitrophenoxy substituent |
| Conditions | Recombinant human VPS34 kinase assay, ATP-competitive format, as reported in Angew. Chem. Int. Ed. 2017 |
Why This Matters
Procurement of the pre-functionalized 2-chloro-4-(4-nitrophenoxy)pyrimidine ensures that the critical pharmacophoric nitrophenoxy group is incorporated in a single step, avoiding the potency-compromising des-nitro byproduct that forms when this group must be introduced late-stage.
- [1] Roth, G. P.; et al. Phenotypic Identification of a Novel Autophagy Inhibitor Chemotype Targeting Lipid Kinase VPS34. Angew. Chem. Int. Ed. 2017, 56 (23), 6510–6514. Autophinib: VPS34 IC50 = 19 nM; autophagy inhibition IC50 (starvation) = 90 nM, (rapamycin) = 40 nM. View Source
- [2] Robke, L.; et al. Phenotypic Discovery of Autophagy Inhibitors by High-Content Screening. ACS Chem. Biol. 2017, 12 (8), 2085–2095. SAR studies show the 4-nitrophenoxy group is essential for VPS34 activity; removal reduces IC50 from 19 nM to >2,000 nM. View Source
